molecular formula C44H26Cl4N4 B1582274 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin CAS No. 22112-77-2

5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin

Cat. No.: B1582274
CAS No.: 22112-77-2
M. Wt: 752.5 g/mol
InChI Key: DIQXAMMOXIZWFH-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin: is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which occur naturally, such as heme and chlorophyll These compounds are known for their highly conjugated structure, which allows them to absorb light and participate in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin typically involves the condensation of pyrrole with 4-chlorobenzaldehyde under acidic conditions. This reaction forms the porphyrin macrocycle, which can then be purified and characterized. The reaction is usually carried out in a solvent such as dichloromethane, and the product is often purified by column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the meso-positions of the porphyrin ring.

    Reduction: Reduction reactions can occur, often leading to the formation of metalloporphyrins when metal ions are introduced.

    Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products:

    Oxidation: Oxidized porphyrin derivatives.

    Reduction: Metalloporphyrins or reduced porphyrins.

    Substitution: Substituted porphyrin derivatives with various functional groups.

Comparison with Similar Compounds

Uniqueness: 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin is unique due to the presence of chlorophenyl groups, which can enhance its electron-withdrawing properties and influence its reactivity in various chemical reactions. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in catalysis and sensor development .

Properties

CAS No.

22112-77-2

Molecular Formula

C44H26Cl4N4

Molecular Weight

752.5 g/mol

IUPAC Name

5,10,15,20-tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin

InChI

InChI=1S/C44H26Cl4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-50H

InChI Key

DIQXAMMOXIZWFH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)N3)Cl

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)N3)Cl

Origin of Product

United States

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